molecular formula C8H10N2O B3417134 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde CAS No. 1018584-81-0

4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Cat. No. B3417134
M. Wt: 150.18 g/mol
InChI Key: BPKNULLUAAKXPC-UHFFFAOYSA-N
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Description

“4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The dehydration process is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has been confirmed as 1H-indazole through HMBC correlations . The stereochemistry of the six-membered ring of the fused indazoles resembles that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde include condensation, dehydration, and cyclization . The dehydration process is faster than cyclization, leading to the formation of unstable cyclic intermediates that undergo amido-imidol tautomerism to yield stable 1H-indazoles .


Physical And Chemical Properties Analysis

The molecular weight of 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is 166.18 . More detailed physical and chemical properties are not available in the retrieved papers.

Future Directions

The synthesis of 1H- and 2H-indazoles has been a topic of research in recent years, with strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies provide a foundation for future research and development in the synthesis of indazole derivatives, including 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKNULLUAAKXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

CAS RN

1018584-81-0
Record name 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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